5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a fused furo[3,2-b]pyridine ring system with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactionsKey reagents often include aryl hydrazines, ketones, and alkyl halides . The reaction conditions usually involve the use of catalysts and solvents such as EDCI, DMAP, and THF .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents and reagents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furo[3,2-b]pyridine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism . The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety and has similar biological activities.
N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Another indole derivative with comparable chemical properties.
Uniqueness
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its fused furo[3,2-b]pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-methyl-N-[2-(2-methylindol-1-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-8-18-16(22-13)12-19(25-18)20(24)21-9-10-23-14(2)11-15-5-3-4-6-17(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPEIUXZDXKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCN3C(=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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